N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-7-9-17(10-8-15)27(24,25)22-13-11-16(12-14-22)20(23)21-18-5-3-4-6-19(18)26-2/h3-10,16H,11-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFKMZWINVGNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Pharmacological Studies
N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has been investigated for its pharmacological properties, particularly in the context of ion channel modulation. For instance, it has shown potential as a selective modulator of the Kv7.1 potassium channel (KCNQ1), which plays a crucial role in cardiac action potentials and is implicated in various cardiac arrhythmias .
Chemistry and Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly for developing other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced efficacy or selectivity against specific biological targets .
Research indicates that derivatives of this compound exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The sulfonamide group is particularly noteworthy for its ability to enhance solubility and bioavailability, making it an attractive candidate for drug development .
Case Study 1: Modulation of Ion Channels
In a study published in Nature Communications, K786-1649 was evaluated for its effects on Kv7.1 channels. The findings demonstrated that modifications to the methoxy and sulfonyl groups significantly influenced the compound's potency and selectivity, highlighting the importance of structural optimization in drug design .
Case Study 2: Synthesis of Derivatives
A recent synthesis study explored various derivatives of this compound. The results indicated that certain modifications led to compounds with improved pharmacokinetic properties, such as reduced metabolic instability and enhanced binding affinity to target proteins .
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed study.
Comparison with Similar Compounds
Structural Analogues of Piperidine-4-carboxamide Derivatives
The following table summarizes key structural analogs, focusing on substituent variations and synthesis yields:
Key Observations:
Sulfonyl Group Impact: The 4-methylbenzenesulfonyl group in the target compound is structurally analogous to m-tolylsulfonyl (4–12, 72% yield) but differs in substitution position (para- vs. meta-methyl) . Halogenated sulfonyl groups (e.g., 4–9: 3-fluorophenyl, 47% yield) exhibit lower yields compared to methyl-substituted derivatives, likely due to steric or electronic challenges during synthesis .
Aromatic Substitution Effects: The 2-methoxyphenyl group in the target compound contrasts with 4-(benzo[d]thiazol-2-yl)phenyl in –3. Acetylamino-substituted analogs (e.g., ) demonstrate increased polarity compared to methoxy derivatives, which could influence solubility and blood-brain barrier penetration .
Synthesis Efficiency :
- Compounds with bulky sulfonyl groups (e.g., 2,4-dibromophenyl in 4–21, 28% yield) show significantly reduced yields, highlighting synthetic challenges . The target compound’s simpler para-methyl substitution may favor higher yields if synthesized under similar conditions.
Biological Activity
N-(2-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 372.48 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group and a methylbenzenesulfonyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. Its sulfonamide group may facilitate covalent interactions with target proteins, potentially leading to modulation of enzymatic activities.
Therapeutic Potential
Research has indicated several therapeutic areas where this compound may exhibit beneficial effects:
- Anticancer Activity : Studies suggest that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses, potentially making them useful in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that piperidine derivatives may protect neuronal cells from oxidative stress and neurodegeneration.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Inhibition of cell cycle progression |
| A549 | 4.5 | Modulation of apoptosis-related proteins |
In Vivo Studies
Animal model studies have further supported the anticancer potential of this compound. For example, administration in mice bearing tumor xenografts resulted in significant tumor growth inhibition compared to controls.
Q & A
Q. What methodologies analyze stereochemical effects on biological activity?
- Answer:
- Chiral Chromatography: Separate enantiomers using Chiralpak AD-H columns; assign configurations via circular dichroism .
- Enantioselective Synthesis: Use Evans’ oxazolidinones to prepare (R)- and (S)-piperidine analogs for activity comparison .
- X-ray Crystallography: Resolve absolute configuration of active enantiomers bound to targets (e.g., hCA-II) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
